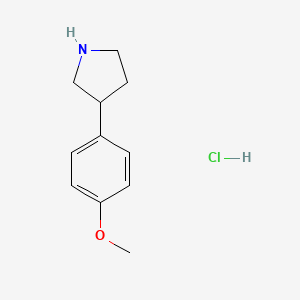

3-(4-Methoxyphenyl)pyrrolidine hydrochloride

Description

3-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 91246-25-2) is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the development of serotonin reuptake inhibitors and ion channel modulators . Its molecular formula is C11H16ClNO, with a molar mass of 213.70 g/mol. The para-methoxy group on the phenyl ring enhances electron-donating effects, influencing both physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWGXMBMYJEXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662870 | |

| Record name | 3-(4-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91246-25-2 | |

| Record name | Pyrrolidine, 3-(4-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91246-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Acid catalysts such as hydrochloric acid are often used to facilitate the reaction.

The resulting product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylmethanol .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(4-Methoxyphenyl)pyrrolidine hydrochloride plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. Its unique molecular structure enhances receptor binding, making it valuable in the formulation of drugs aimed at treating chronic pain and inflammatory conditions. The compound is particularly noted for its potential in developing analgesics and anti-inflammatory agents, which are essential for managing various medical conditions .

Case Study: Analgesic Development

A notable study highlighted the synthesis of a new class of analgesics using this compound as a precursor. Researchers demonstrated that modifications to this compound led to enhanced efficacy and reduced side effects compared to existing pain management therapies. The findings suggest that derivatives of this compound could lead to novel therapeutic options for patients suffering from chronic pain .

Neuroscience Research

Modulation of Neurotransmitter Systems

In neuroscience, this compound is utilized to study neurotransmitter modulation. It has been shown to influence mood and behavior, providing insights into treatments for mental health disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter receptors makes it a valuable tool in understanding the biochemical pathways involved in these conditions .

Case Study: Mood Regulation

A research project investigated the effects of this compound on animal models of depression. The results indicated significant improvements in depressive behaviors when administered the compound, suggesting its potential as a candidate for further development into antidepressant therapies .

Drug Formulation

Controlled-Release Systems

The properties of this compound are conducive to formulating controlled-release drug delivery systems. This application enhances the efficacy and safety profiles of medications by ensuring a steady release of active ingredients over time. Such formulations are particularly beneficial for drugs requiring consistent therapeutic levels in the bloodstream .

Biochemical Assays

Evaluating Enzyme Activity

This compound is employed in biochemical assays to assess enzyme activity and receptor interactions. Its use facilitates the discovery of new therapeutic targets by allowing researchers to evaluate how different compounds affect biological processes at the molecular level .

Material Science

Novel Material Development

In material science, this compound is explored for creating materials with specific chemical properties. Its applications include developing coatings and adhesives that require unique performance characteristics. Ongoing research aims to harness its properties for industrial applications, potentially leading to innovations in material formulations .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs | Enhanced efficacy and reduced side effects in new analgesic formulations |

| Neuroscience Research | Modulates neurotransmitter systems affecting mood and behavior | Significant improvements in animal models of depression |

| Drug Formulation | Suitable for controlled-release drug delivery systems | Ensures steady release of active ingredients |

| Biochemical Assays | Evaluates enzyme activity and receptor interactions | Aids in discovering new therapeutic targets |

| Material Science | Develops materials with specific chemical properties | Innovations in coatings and adhesives |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Methoxy Substitution

- 3-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1095545-66-6) Structural Difference: Methoxy group at the meta position of the phenyl ring. Similarity score: 0.90 compared to the para-substituted analog . Molecular Formula: C11H16ClNO (identical to para isomer).

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride (Compound 6, )

Heterocyclic Core Modifications

- 4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 325808-20-6) Structural Difference: Piperidine (6-membered ring) instead of pyrrolidine (5-membered ring). Molecular weight: 227.73 g/mol (C12H18ClNO) .

- (S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 1610028-40-4) Structural Difference: Methoxyphenyl group at the 2-position of pyrrolidine with S-configuration. Impact: Stereochemical differences may lead to distinct pharmacological profiles. Molecular formula: C11H16ClNO (same as 3-substituted analog) .

Functional Group Variations

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride (CAS: N/A) Structural Difference: Trifluoromethylphenoxy group replaces methoxyphenyl. Impact: The electron-withdrawing trifluoromethyl group increases lipophilicity (LogP) and metabolic stability. Molecular formula: C11H13ClF3NO; molar mass: 267.68 g/mol .

3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (CAS: 2624135-46-0)

Ether-Linked Derivatives

- (R)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS: 1568042-27-2) Structural Difference: Phenoxy ether linkage instead of direct phenyl attachment. Impact: The ether group may enhance solubility but introduce susceptibility to enzymatic cleavage. Molecular formula: C11H15NO2·HCl; molar mass: 229.70 g/mol .

Physicochemical and Pharmacological Data

Biological Activity

3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuropharmacological effects, interactions with neurotransmitter systems, and potential therapeutic applications.

This compound has a molecular formula of CHClN and a molecular weight of approximately 227.72 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its biological activity by modulating receptor interactions.

Neuropharmacological Effects

Research indicates that this compound may influence various neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Studies have shown that compounds with similar structures can interact with serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases .

Antimicrobial and Anticancer Activity

Preliminary investigations into related pyrrolidine compounds have indicated potential antimicrobial and anticancer activities. For instance, certain pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells, while exhibiting lower toxicity towards non-cancerous cells . The specific activity of this compound in these contexts remains to be fully elucidated.

Study on Neuropharmacological Effects

A study conducted by researchers examined the effects of various pyrrolidine derivatives on neurotransmitter systems. The findings suggested that compounds with a methoxy group significantly influenced serotonin receptor activity, indicating a potential mechanism for mood enhancement . Although the study did not focus exclusively on this compound, it provides insight into how structural modifications can affect biological activity.

Anticancer Potential

In a separate investigation, pyrrolidine derivatives were tested for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited moderate to strong activity against ovarian cancer cells while maintaining low toxicity to healthy cells. This raises the possibility that this compound could also demonstrate similar anticancer properties .

Safety Profile

The safety profile of this compound indicates potential risks such as skin irritation and toxicity if ingested. It is crucial for laboratory personnel to handle this compound with care to avoid adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.